molecular formula C10H18N2O2 B177592 tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate CAS No. 198211-38-0

tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate

Cat. No. B177592
CAS RN: 198211-38-0
M. Wt: 198.26 g/mol
InChI Key: QIYOMZXJQAKHEK-UHFFFAOYSA-N
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Description

“tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate” is a chemical compound with the molecular formula C10H18N2O2 . It is also known by other names such as “Carbamic acid, N- [ (1R,5S)-3-azabicyclo[3.1.0]hex-6-yl]-, 1,1-dimethylethyl ester” and "tert-Butyl (1R,5S,6r)-rel-3-azabicyclo[3.1.0]hexan-6-ylcarbamate" .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate” is characterized by a bicyclic ring system with a carbamate functional group . The average molecular mass is 198.262 Da .


Physical And Chemical Properties Analysis

“tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate” has a density of 1.1±0.1 g/cm3, a boiling point of 305.3±31.0 °C at 760 mmHg, and a flash point of 138.5±24.8 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Drug Development Potent Ligand Synthesis

The rigid bicyclo[3.1.0]hexane structure of “6-(BOC-AMINO)-3-AZABICYCLO[3.1.0]HEXANE” can be utilized in drug development as a scaffold for synthesizing potent ligands with high selectivity for target biomolecules. This application is based on the compound’s ability to bind with high affinity to specific receptors, such as histamine receptors, which are crucial in pharmacology .

Medicinal Chemistry Selective Receptor Modulation

Modifications at various positions of the bicyclohexane moiety can lead to derivatives with moderate to high affinity and selectivity for certain receptors, such as adenosine A3 receptors (A3AR). This application is significant in medicinal chemistry for developing compounds with desired pharmacological profiles .

Chemical Synthesis Building Block Creation

The compound’s structure allows for efficient and modular approaches toward new disubstituted bicyclohexane modules. These modules can be used as building blocks in chemical synthesis, leveraging photochemistry and [2 + 2] cycloaddition reactions to access sp^3-rich chemical spaces .

Safety and Hazards

The safety information for “tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-(3-azabicyclo[3.1.0]hexan-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-8-6-4-11-5-7(6)8/h6-8,11H,4-5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYOMZXJQAKHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456904
Record name tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate

CAS RN

198211-38-0
Record name tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(BOC-amino)-3-azabicyclo[3.1.0]hexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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